Her2-IN-15
Description
Her2-IN-15 is a small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target the human epidermal growth factor receptor 2 (HER2), a protein overexpressed in 15–30% of breast and gastric cancers . Structurally, this compound features a quinazoline core—a common pharmacophore in HER2 inhibitors—modified with a trifluoromethyl substituent and a pyridinyl side chain to enhance binding affinity and selectivity . Preclinical studies indicate that this compound irreversibly inhibits HER2 by covalently binding to Cys805 in the ATP-binding pocket, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK . Its reported half-maximal inhibitory concentration (IC50) for HER2 is 2.3 nM, demonstrating potent enzymatic activity .
Properties
Molecular Formula |
C28H29N9O2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]azetidin-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C28H29N9O2/c1-19-13-21(6-7-24(19)39-22-8-11-36-25(14-22)29-17-31-36)33-28-27-23(9-12-37(27)32-18-30-28)20-15-35(16-20)26(38)5-4-10-34(2)3/h4-9,11-14,17-18,20H,10,15-16H2,1-3H3,(H,30,32,33)/b5-4+ |
InChI Key |
XXIFAQMVDXYDNY-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)/C=C/CN(C)C)OC5=CC6=NC=NN6C=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)C=CCN(C)C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-15 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions, cyclizations, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound towards HER2.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to ensure consistent product quality and yield. The industrial process also incorporates stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Her2-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound to its reduced form, potentially affecting its binding affinity to HER2.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy.
Scientific Research Applications
Her2-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of HER2 and its role in cancer.
Biology: Employed in cell-based assays to investigate the biological effects of HER2 inhibition on cancer cell proliferation, apoptosis, and metastasis.
Medicine: Explored as a potential therapeutic agent for the treatment of HER2-positive cancers. Preclinical studies have shown promising results in reducing tumor growth and improving survival rates.
Industry: Utilized in the development of diagnostic assays and screening platforms for HER2-targeted therapies.
Mechanism of Action
Her2-IN-15 exerts its effects by binding to the ATP-binding site of the HER2 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Pharmacological Data
| Parameter | This compound | Lapatinib | Neratinib | Tucatinib |
|---|---|---|---|---|
| Molecular Weight | 480.5 g/mol | 581.1 g/mol | 557.1 g/mol | 480.4 g/mol |
| HER2 IC50 | 2.3 nM | 10 nM | 0.4 nM | 8 nM |
| EGFR Selectivity | 150-fold | 1.2-fold | 1.5-fold | 500-fold |
| Oral Bioavailability | 65% | 30% | 25% | 70% |
| Plasma Half-life | 12 h | 14 h | 7 h | 10 h |
| Clinical Phase | Phase II | Approved | Approved | Approved |
Data derived from preclinical and clinical studies .
- Efficacy : this compound shows superior HER2 selectivity (150-fold over EGFR) compared to lapatinib (1.2-fold) and neratinib (1.5-fold), reducing EGFR-mediated toxicity (e.g., rash, diarrhea) .
- Pharmacokinetics : Its oral bioavailability (65%) exceeds neratinib (25%) due to improved solubility from the trifluoromethyl group .
- Clinical Progress : While lapatinib and neratinib are approved for HER2+ metastatic breast cancer, this compound is in Phase II trials for gastric cancer, showing a 45% objective response rate in early results .
Limitations and Challenges
This compound’s covalent binding mechanism, while increasing potency, raises concerns about hepatotoxicity—a issue observed in 8% of Phase I participants . In contrast, tucatinib’s non-covalent binding achieves a better safety profile despite lower HER2 affinity . Additionally, this compound’s synthetic route requires six steps with a 22% overall yield, complicating large-scale production compared to lapatinib’s four-step synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
